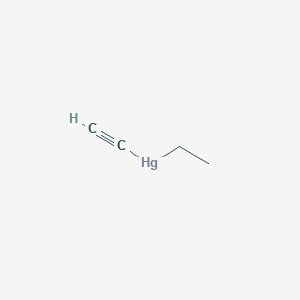
2-Chloro-5,12-bis(phenylethynyl)tetracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5,12-bis(phenylethynyl)tetracene is a polycyclic aromatic hydrocarbon with a unique structure that includes a tetracene backbone substituted with chloro and phenylethynyl groups. This compound is known for its fluorescent properties and is used in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,12-bis(phenylethynyl)tetracene typically involves the following steps:
Starting Materials: The synthesis begins with tetracene, which is then chlorinated to introduce the chloro group at the 2-position.
Phenylethynylation: The chlorinated tetracene undergoes a Sonogashira coupling reaction with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out under an inert atmosphere, typically using an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Purification: The product is purified using column chromatography or recrystallization techniques to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield.
化学反応の分析
Types of Reactions
2-Chloro-5,12-bis(phenylethynyl)tetracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Amino or thio-substituted tetracenes.
科学的研究の応用
2-Chloro-5,12-bis(phenylethynyl)tetracene has several scientific research applications:
Chemistry: Used as a fluorescent probe in various chemical reactions and studies.
Biology: Employed in bioimaging and as a marker for tracking biological processes.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its semiconducting properties.
作用機序
The mechanism of action of 2-Chloro-5,12-bis(phenylethynyl)tetracene involves its interaction with light and subsequent emission of fluorescence. The compound absorbs light at specific wavelengths, leading to an excited state. Upon returning to the ground state, it emits light, which is utilized in various applications. The molecular targets and pathways involved in its action are primarily related to its electronic structure and ability to interact with light.
類似化合物との比較
Similar Compounds
5,12-Bis(phenylethynyl)naphthacene: A similar compound with a naphthacene backbone, known for its use in lightsticks and as a fluorescent dye.
2-Chloro-9,10-bis(phenylethynyl)anthracene: Another related compound used in chemiluminescence research and lightsticks.
Uniqueness
2-Chloro-5,12-bis(phenylethynyl)tetracene is unique due to its specific substitution pattern, which imparts distinct fluorescent properties and makes it suitable for specialized applications in bioimaging and electronic devices.
特性
| 80034-36-2 | |
分子式 |
C34H19Cl |
分子量 |
463.0 g/mol |
IUPAC名 |
2-chloro-5,12-bis(2-phenylethynyl)tetracene |
InChI |
InChI=1S/C34H19Cl/c35-28-17-20-30-29(18-15-24-9-3-1-4-10-24)32-21-26-13-7-8-14-27(26)22-33(32)31(34(30)23-28)19-16-25-11-5-2-6-12-25/h1-14,17,20-23H |
InChIキー |
ZSARDMCZNCXPAL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C#CC2=C3C=CC(=CC3=C(C4=CC5=CC=CC=C5C=C42)C#CC6=CC=CC=C6)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[(1H-Indol-2-yl)methyl]-N'-methylthiourea](/img/structure/B14430620.png)

![[2-[Bis(aziridin-1-yl)phosphoryloxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate](/img/structure/B14430660.png)
![6-[(4-Aminobutyl)(methyl)amino]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14430671.png)
![2-pyrrolidin-1-ium-1-ylethyl N-[3-(propoxymethyl)phenyl]carbamate;chloride](/img/structure/B14430681.png)
![5,5-Dimethylbicyclo[2.1.1]hexane-1-carbonyl chloride](/img/structure/B14430683.png)
